molecular formula C6H9BrO B1249149 2-Bromocyclohexanone CAS No. 822-85-5

2-Bromocyclohexanone

Cat. No.: B1249149
CAS No.: 822-85-5
M. Wt: 177.04 g/mol
InChI Key: KDXYEWRAWRZXFT-UHFFFAOYSA-N
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Description

2-Bromocyclohexanone is an organic compound with the molecular formula C6H9BrO. It is a brominated derivative of cyclohexanone and is characterized by the presence of a bromine atom attached to the second carbon of the cyclohexanone ring. This compound is a colorless to pale yellow liquid or crystalline solid and is soluble in common organic solvents .

Scientific Research Applications

2-Bromocyclohexanone has several applications in scientific research:

Safety and Hazards

2-Bromocyclohexanone is a combustible liquid and is toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

2-Bromocyclohexanone is an organic compound

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the environment, temperature, presence of other compounds, and specific conditions within the body.

Biochemical Analysis

Biochemical Properties

2-Bromocyclohexanone plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating halogenation reactions. For instance, it can act as a substrate for halogenase enzymes, which catalyze the incorporation of halogen atoms into organic molecules. The interactions between this compound and these enzymes are crucial for the synthesis of halogenated organic compounds, which are often used in pharmaceuticals and agrochemicals .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound can act as an inhibitor of certain dehydrogenase enzymes, thereby affecting the redox balance within cells. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic effects. Studies have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage in animal models. It is important to determine the threshold dose to avoid toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for understanding its overall biochemical effects and potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The transport and distribution of this compound are important for its biochemical activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The compound’s localization is often directed by specific targeting signals and post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromocyclohexanone is typically synthesized by the bromination of cyclohexanone. The reaction involves treating cyclohexanone with a brominating agent such as bromine or a mixture of a halogenate salt and hydrogen bromide in an aqueous or aqueous-organic medium. The reaction is carried out at a temperature of up to 50°C and a pH between 0 and 4 .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The bromination reaction is carefully controlled to ensure high yield and purity. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Bromocyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents for reduction reactions.

    Bases: Strong bases like sodium hydroxide are used in dehydrohalogenation reactions.

Major Products:

Comparison with Similar Compounds

    Cyclohexanone: The parent compound of 2-Bromocyclohexanone, lacking the bromine atom.

    2-Chlorocyclohexanone: Similar in structure but with a chlorine atom instead of bromine.

    2-Iodocyclohexanone: Contains an iodine atom in place of bromine.

Uniqueness: this compound is unique due to the specific reactivity imparted by the bromine atom. This reactivity makes it particularly useful in organic synthesis and various chemical transformations. Compared to its chloro and iodo counterparts, this compound often exhibits different reactivity patterns and selectivity in reactions .

Properties

IUPAC Name

2-bromocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXYEWRAWRZXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472791
Record name 2-bromocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-85-5
Record name 2-Bromocyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromocyclohexan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Bromocyclohexanone?

A1: this compound has the molecular formula C6H9BrO and a molecular weight of 177.04 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: Researchers commonly use 1H NMR, 13C NMR, and IR spectroscopy to characterize this compound. [] For example, 1H NMR analysis reveals the presence of a vinylic proton in the quasi-phosphonium salt formed during its reaction with triphenylphosphine. [] 13C NMR helps confirm the incorporation of this compound into polymers by identifying the 2-oxocyclohexyl and bromine end groups. [] IR spectroscopy, specifically analysis of the carbonyl band, provides valuable insights into the conformational equilibrium of this compound in different solvents. []

Q3: What factors influence the conformational equilibrium of this compound?

A4: Both steric and electronic factors contribute to the conformational preferences of this compound. While steric factors usually favor the equatorial conformer to minimize repulsive interactions, electronic effects, such as the gauche effect and hyperconjugation, can stabilize the axial conformer. [, , ]

Q4: How does the carbonyl group influence the conformational behavior and reactivity of this compound?

A5: The carbonyl group plays a crucial role in dictating the conformational preferences and reactivity of this compound. The dipole-dipole interactions involving the carbonyl group influence the relative energies of the axial and equatorial conformers. [] Additionally, the carbonyl group can participate in hyperconjugative interactions, further influencing conformational preferences and reactivity. []

Q5: How is this compound used in Atom Transfer Radical Polymerization (ATRP)?

A6: this compound can act as an initiator in ATRP of styrene. [] The bromine atom initiates the polymerization, and the reaction proceeds with controlled molecular weight and relatively low polydispersity, indicating a living polymerization. [] The resulting polymers contain 2-oxocyclohexyl and bromine end groups, confirming the incorporation of this compound. []

Q6: What is the Tilak reaction, and how is this compound used in this reaction?

A7: The Tilak reaction involves the condensation of a α-haloketone, such as this compound, with a phenol in the presence of a base. This reaction is a key step in the synthesis of Tetrahydrodibenzothiophene. [] this compound reacts with thiophenol under basic conditions to yield Tetrahydrodibenzothiophene, demonstrating its versatility as a building block in heterocyclic synthesis. []

Q7: Can this compound be used to synthesize acetals?

A8: Yes, this compound reacts with 1,2-bis(trimethylsilyloxy)ethane (BTSE) in the presence of Nafion®-TMS as a catalyst to yield the corresponding ethylene acetal. [] This reaction proceeds with moderate to good yields for a variety of α-haloketones, highlighting a practical method for acetal synthesis. []

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